4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide
CAS No.:
Cat. No.: VC16380636
Molecular Formula: C27H18ClNO4
Molecular Weight: 455.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H18ClNO4 |
|---|---|
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | 4-chloro-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide |
| Standard InChI | InChI=1S/C27H18ClNO4/c28-18-10-8-15(9-11-18)27(31)29-25-19-6-1-2-7-22(19)33-26(25)21-14-24(30)32-23-13-17-5-3-4-16(17)12-20(21)23/h1-2,6-14H,3-5H2,(H,29,31) |
| Standard InChI Key | UAJZXMFLASEVMN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6=CC=C(C=C6)Cl |
Introduction
1. Introduction
Chemical Overview
The compound "4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide" appears to be a synthetic organic molecule. It includes several functional groups:
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A chloro-substituted benzamide core.
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A benzofuran moiety.
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A cyclopenta[g]chromen structure with a ketone group.
These structural features suggest potential biological or pharmacological activity, as such scaffolds are often found in bioactive molecules.
2. Structural Features
Key Functional Groups
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4-Chlorobenzamide Core: This group is known for its role in hydrogen bonding and potential interactions with biological targets.
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Benzofuran Ring: Commonly found in molecules with antimicrobial or anticancer properties.
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Cyclopenta[g]chromen Unit: This fused ring system may contribute to rigidity and specific receptor binding.
Molecular Representation
A detailed molecular diagram would typically be generated using software like ChemDraw or similar tools for visualization.
3. Synthesis
If the compound has been synthesized, the following steps are typically involved:
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Starting Materials: Identification of commercially available precursors.
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Reaction Pathways: Multi-step synthesis involving halogenation, amide bond formation, and cyclization.
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Purification: Techniques such as recrystallization or chromatography.
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Characterization: Use of spectroscopic methods like NMR (¹H and ¹³C), IR, and LC-MS to confirm the structure.
4. Potential Applications
Based on structural analogs:
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Pharmacological Activity: The compound may act as an inhibitor or modulator of enzymes or receptors due to its complex aromatic and heterocyclic structure.
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Antimicrobial Properties: Benzofuran derivatives are known for their activity against Gram-positive and Gram-negative bacteria.
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Anticancer Potential: The chromen scaffold is often explored in cancer research for its cytotoxic effects.
5. Research Directions
Future studies could focus on:
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In Silico Studies: Molecular docking to predict binding affinity with biological targets such as enzymes or receptors.
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In Vitro Assays: Testing for antimicrobial, anticancer, or anti-inflammatory activity.
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Toxicological Profiling: Assessment of cytotoxicity using cell lines.
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